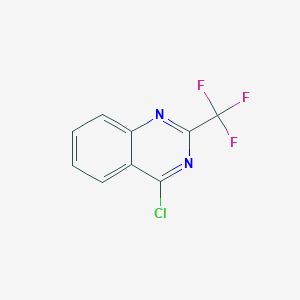

4-Chloro-2-(trifluoromethyl)quinazoline

Descripción

Significance of Nitrogen-Containing Heterocycles in Drug Discovery

Nitrogen-containing heterocycles are organic compounds with a ring structure containing at least one nitrogen atom as part of the ring. These structures are of paramount importance in medicinal chemistry and drug discovery. nih.gov An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) reveals that 59% of unique small-molecule drugs contain at least one nitrogen heterocycle. msesupplies.com Their prevalence stems from their structural diversity and their ability to engage in crucial biological interactions. msesupplies.commdpi.com

The nitrogen atoms within these rings can act as hydrogen bond donors or acceptors, facilitating strong and specific binding to biological targets like enzymes and receptors. nih.gov This ability to form stable complexes with biological macromolecules is often correlated with a compound's therapeutic effect. mdpi.com Furthermore, the presence of nitrogen atoms influences the molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. Modifications to the heterocyclic ring structure can significantly alter a molecule's biological properties, including its anti-inflammatory, antibacterial, anti-tumor, antiviral, and antifungal activities. mdpi.com These compounds form the foundational structure of a vast array of natural and synthetic substances, including alkaloids, vitamins, antibiotics, and numerous pharmaceuticals. nih.govmdpi.com

Overview of Quinazoline (B50416) Derivatives as Privileged Scaffolds

Within the broad family of nitrogen-containing heterocycles, the quinazoline nucleus is recognized as a "privileged scaffold." nih.govnih.gov This term describes a molecular framework that is capable of binding to multiple, diverse biological targets, leading to a wide spectrum of pharmacological activities. mdpi.com The quinazoline structure, which consists of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, serves as the core for numerous compounds with therapeutic potential. mdpi.commdpi.com

Derivatives of quinazoline have demonstrated an extensive range of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, antimalarial, antiviral, and antihypertensive properties. mdpi.commdpi.comnih.gov This versatility has made the quinazoline scaffold a focal point for medicinal chemists aiming to develop novel therapeutic agents. nih.govmdpi.com The ability to modify the quinazoline core at various positions allows for the fine-tuning of its pharmacological profile, enabling the design of potent and selective drugs. mdpi.com Several quinazoline derivatives have been successfully developed and approved for clinical use, particularly as targeted cancer therapies, solidifying the scaffold's status as a cornerstone in modern drug design. nih.govnih.gov

Historical Context of Quinazoline Derivatives in Therapeutic Applications

The history of quinazolines in therapeutics began with compounds isolated from natural sources. mdpi.com Vasicine, an alkaloid extracted from the plant Adhatoda vasica, was one of the first known naturally occurring quinazoline derivatives. mdpi.comslideshare.net The initial synthesis of the quinazoline ring system was reported in 1895 by August Bischler and Lang through the decarboxylation of a 2-carboxy derivative. mdpi.com

However, the full therapeutic potential of quinazolines, particularly in oncology, was realized much later. A significant turning point came with the development of 4-anilinoquinazoline (B1210976) derivatives as inhibitors of protein kinases, which are crucial enzymes in cell signaling pathways that, when dysregulated, can lead to cancer. nih.govnih.gov In the early 2000s, the FDA's approval of Gefitinib (2003) and Erlotinib (2004) for the treatment of non-small-cell lung cancer marked a major breakthrough. nih.gov These drugs specifically target the epidermal growth factor receptor (EGFR), and their success spurred intensive research into other quinazoline-based kinase inhibitors, leading to the development of additional approved drugs like Lapatinib, Afatinib, and Vandetanib. nih.gov This history underscores the evolution of quinazolines from natural products to highly specific, targeted therapeutic agents.

Rationale for Research on 4-Chloro-2-(trifluoromethyl)quinazoline and its Analogues

The specific compound, this compound, is a subject of significant research interest primarily because it serves as a versatile synthetic intermediate for creating a diverse library of novel, biologically active molecules. magtechjournal.comnih.gov The rationale for its use is based on the strategic placement of its two key substituents: the chloro group at the C4 position and the trifluoromethyl group at the C2 position.

The 4-Chloro Group as a Reactive Site: The chlorine atom at the C4 position of the quinazoline ring is highly susceptible to nucleophilic substitution reactions. rsc.orgmdpi.com This reactivity allows for the straightforward introduction of various functional groups, particularly different amine-containing fragments, to produce 4-aminoquinazoline derivatives. magtechjournal.comresearchgate.net Furthermore, the 4-chloro position is an active site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. researchgate.net These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, respectively, enabling the synthesis of complex molecular architectures. researchgate.net

The 2-Trifluoromethyl Group for Enhanced Properties: The trifluoromethyl (CF₃) group is a bioisostere for a methyl group but with profoundly different electronic properties. nih.gov Its strong electron-withdrawing nature and high lipophilicity are known to positively influence a molecule's pharmacological profile. nih.gov Introducing a CF₃ group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins through favorable interactions, and improve membrane permeability, all of which are desirable traits in drug candidates. magtechjournal.comnih.gov The presence of the trifluoromethyl group in derivatives has been linked to potent cytotoxic activities against cancer cell lines. nih.gov

Therefore, this compound is not typically an end-product itself but rather a crucial building block. Its dual functionality allows researchers to first leverage the stability and electronic benefits of the trifluoromethyl group and then use the reactive chloro group to systematically build a wide array of new chemical entities for screening against various therapeutic targets, especially in cancer research. magtechjournal.comnih.gov

Compound Data

Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 52353-35-2 | chemicalbook.com, apolloscientific.co.uk, sinfoochem.com |

| Molecular Formula | C₉H₄ClF₃N₂ | nih.gov, sinfoochem.com, uni.lu |

| Molecular Weight | 232.59 g/mol | nih.gov, sinfoochem.com |

| Melting Point | 65-68 °C | chemicalbook.com |

| Boiling Point | 171 °C | chemicalbook.com |

| Flash Point | 57 °C | chemicalbook.com |

Examples of FDA-Approved Quinazoline-Based Anticancer Drugs

| Drug Name | Brand Name | Year of FDA Approval | Primary Target(s) |

| Gefitinib | Iressa® | 2003 | EGFR |

| Erlotinib | Tarceva® | 2004 | EGFR |

| Lapatinib | Tykerb® | 2007 | EGFR, HER2 |

| Vandetanib | Caprelsa® | 2011 | VEGFR, EGFR, RET |

| Afatinib | Gilotrif® | 2013 | EGFR, HER2 |

| Dacomitinib | Vizimpro® | 2018 | EGFR, HER2, HER4 |

Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-2-(trifluoromethyl)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF3N2/c10-7-5-3-1-2-4-6(5)14-8(15-7)9(11,12)13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLJSNOYNVQOJLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363078 | |

| Record name | 4-chloro-2-(trifluoromethyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52353-35-2 | |

| Record name | 4-chloro-2-(trifluoromethyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-(trifluoromethyl)quinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chloro 2 Trifluoromethyl Quinazoline and Its Derivatives

Strategies for Quinazoline (B50416) Core Synthesis

The construction of the quinazoline ring system is a well-established area of heterocyclic chemistry. Several foundational methods are employed, utilizing readily available starting materials and versatile chemical transformations.

Synthesis via Anthranilic Acids as Precursors

Anthranilic acid and its derivatives are fundamental building blocks for quinazoline synthesis. A common approach involves the acylation of anthranilic acid, followed by cyclization. For the synthesis of 2-(trifluoromethyl)quinazolinone derivatives, anthranilic acid can be acylated with trifluoroacetic anhydride. researchgate.net This reaction forms an N-acyl-anthranilic acid intermediate, which is primed for subsequent ring closure. researchgate.netnih.gov

Another established method is the Niementowski quinazolinone synthesis, which typically involves the condensation of anthranilic acid with amides. ijirset.comijarsct.co.in Variations of this approach may utilize different condensing agents and conditions to achieve the desired quinazoline-4(3H)-one core structure. ijirset.com Furthermore, substituted anthranilic acids can be condensed with reagents like chloroacetonitrile (B46850) to build the heterocyclic system, yielding quinazolinones with specific substitution patterns. nih.govresearchgate.net For instance, the reaction of various o-anthranilic acids with chloroacetonitrile in methanol (B129727) has been shown to produce 2-chloromethyl-4(3H)-quinazolinones in good yields. nih.gov

Utilization of Benzoxazinones in Synthetic Pathways

Benzoxazinone (B8607429) derivatives serve as crucial and highly reactive intermediates in the synthesis of 4(3H)-quinazolinones. researchgate.netnih.gov These intermediates are typically prepared from N-acyl-anthranilic acids. The treatment of the N-acylated precursor with a dehydrating agent, such as acetic anhydride, facilitates an intramolecular cyclization to form the benzoxazin-4-one ring. researchgate.netnih.govnih.gov

In the context of synthesizing the target compound's backbone, 2-(trifluoromethyl)benzoxazinone is a key intermediate. researchgate.net It can be prepared through the acylation of anthranilic acid with trifluoroacetic anhydride, followed by ring closure. researchgate.net This benzoxazinone is then subjected to condensation with various primary amines or other nitrogen nucleophiles to yield the corresponding 3-substituted-2-(trifluoromethyl)-4(3H)-quinazolinone derivatives. researchgate.net This two-step process, proceeding through a stable benzoxazinone intermediate, is a versatile and widely used strategy. researchgate.netnih.gov

The following table summarizes the synthesis of various 2-trifluoromethyl-4(3H)-quinazolinone derivatives starting from the common benzoxazinone intermediate.

| Entry | Amine Reactant | Product | Yield (%) |

| 1 | Aniline (B41778) | 3-Phenyl-2-(trifluoromethyl)quinazolin-4(3H)-one | 85 |

| 2 | 4-Methylaniline | 3-(p-Tolyl)-2-(trifluoromethyl)quinazolin-4(3H)-one | 82 |

| 3 | 4-Methoxyaniline | 3-(4-Methoxyphenyl)-2-(trifluoromethyl)quinazolin-4(3H)-one | 88 |

| 4 | 4-Chloroaniline | 3-(4-Chlorophenyl)-2-(trifluoromethyl)quinazolin-4(3H)-one | 90 |

| Data derived from a study on the synthesis of 2-trifluoromethyl-4(3H)-quinazolinone derivatives. researchgate.net |

Cyclocondensation Reactions in Quinazoline Construction

Cyclocondensation is the pivotal step in which the heterocyclic quinazoline ring is formed. A prominent example is the reaction between a 2-(trifluoromethyl)benzoxazinone intermediate and an amine. researchgate.net This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the benzoxazinone, leading to ring opening and subsequent intramolecular cyclization to form the thermodynamically stable quinazolinone ring. researchgate.net

Other cyclocondensation strategies have also been developed. For instance, a metal-free, visible-light-induced condensation cyclization of 2-aminobenzamides with aldehydes provides a green and efficient route to quinazolin-4(3H)-ones. nih.gov Additionally, various oxidative cyclization methods have been reported, which can form the quinazoline ring from appropriately configured precursors. nih.gov These methods highlight the diversity of chemical reactions available for constructing the fundamental quinazoline scaffold.

Chloroacetonitrile Condensation Approaches

The use of chloroacetonitrile provides a direct method for constructing the quinazoline skeleton from anthranilic acid derivatives. nih.gov An improved, one-step synthesis involves the condensation of various substituted anthranilic acids with chloroacetonitrile in methanol at room temperature. nih.govresearchgate.net This approach yields 2-chloromethyl-4(3H)-quinazolinones, which are valuable intermediates for further chemical modification. nih.govresearchgate.net While this method introduces a chloromethyl group at the 2-position rather than a trifluoromethyl group, it represents a key condensation strategy for building the core quinazoline ring system. nih.gov

The following table details the synthesis of various 2-chloromethyl-4(3H)-quinazolinones using this condensation approach.

| Entry | Anthranilic Acid Precursor | Product | Yield (%) |

| 1 | 2-Aminobenzoic acid | 2-Chloromethylquinazolin-4(3H)-one | 88 |

| 2 | 2-Amino-5-bromobenzoic acid | 6-Bromo-2-chloromethylquinazolin-4(3H)-one | 85 |

| 3 | 2-Amino-5-chlorobenzoic acid | 6-Chloro-2-chloromethylquinazolin-4(3H)-one | 82 |

| 4 | 2-Amino-5-iodobenzoic acid | 6-Iodo-2-chloromethylquinazolin-4(3H)-one | 76 |

| 5 | 2-Amino-4-trifluoromethylbenzoic acid | 2-Chloromethyl-7-(trifluoromethyl)quinazolin-4(3H)-one | 16 |

| Data derived from a study on the one-step synthesis of 2-chloromethyl-4(3H)-quinazolinones. nih.gov |

Introduction of the Trifluoromethyl Group

The incorporation of a trifluoromethyl (CF3) group into a molecule can significantly alter its properties. In the synthesis of 2-(trifluoromethyl)quinazolines, this group is typically introduced early in the synthetic sequence by modifying the precursors.

Trifluoroacetylation in Precursor Synthesis

Trifluoroacetylation is a direct and effective method for introducing the trifluoromethylacyl group. In the synthesis of 2-(trifluoromethyl)quinazolinones, this is achieved by reacting a precursor, such as anthranilic acid, with a trifluoroacetylating agent. researchgate.net The most common reagent for this purpose is trifluoroacetic anhydride. researchgate.net The reaction acylates the amino group of anthranilic acid to form N-(trifluoroacetyl)anthranilic acid. This intermediate is then cyclized, often using acetic anhydride, to form 2-(trifluoromethyl)-3,1-benzoxazin-4-one. researchgate.net This benzoxazinone is the direct precursor that carries the trifluoromethyl group into the final quinazolinone structure upon reaction with a nitrogen source. researchgate.net This strategy of incorporating the desired group at the precursor stage is a cornerstone of this synthetic pathway.

Chlorination Strategies for the Quinazoline Ring

The conversion of a quinazolin-4-one to the corresponding 4-chloroquinazoline (B184009) is a critical activation step for further derivatization. This transformation is typically achieved through chlorination, which renders the C-4 position susceptible to nucleophilic attack.

Phosphoryl Chloride/Phosphorous Pentachloride Mediated Chlorination

A prevalent and robust method for the synthesis of 4-chloroquinazolines involves the use of phosphoryl chloride (POCl₃), often in conjunction with phosphorus pentachloride (PCl₅). epa.govindianchemicalsociety.com This process converts the keto group of the precursor, 2-(trifluoromethyl)quinazolin-4(3H)-one, into a chloro group, thereby yielding 4-Chloro-2-(trifluoromethyl)quinazoline.

The reaction of quinazolinones with POCl₃ proceeds in two main stages that can be managed by controlling the temperature. nih.gov Initially, a phosphorylation reaction occurs at temperatures below 25 °C under basic conditions. nih.gov Following this, heating the mixture to between 70-90 °C facilitates the conversion of the phosphorylated intermediates into the desired chloroquinazoline. nih.gov While phosphoryl chloride can be used alone, its combination with PCl₅ is recognized as a very strong chlorinating agent system. epa.govindianchemicalsociety.com For some reactions, POCl₃ alone may not be sufficiently strong, but the addition of PCl₅ enhances its chlorinating power. epa.govindianchemicalsociety.com The general procedure involves heating the quinazolinone substrate in an excess of POCl₃, sometimes with PCl₅, to drive the reaction to completion. researchgate.net After the reaction, the excess POCl₃ is typically removed under reduced pressure. researchgate.net

This chlorination is a key step in the synthesis of various biologically active quinazoline derivatives. For instance, in the multi-step synthesis of certain 4-amino-2-trifluoromethyl quinazoline derivatives, the chlorination of the quinazolinone ring is an essential intermediate step. magtechjournal.com

Derivatization from this compound as an Intermediate

The chlorine atom at the C-4 position of this compound is an excellent leaving group, making the compound a valuable intermediate for synthesizing a wide array of derivatives through nucleophilic substitution reactions. nih.gov

Nucleophilic Substitution Reactions at the C-4 Position

The electron-withdrawing nature of the quinazoline ring system facilitates nucleophilic aromatic substitution (SɴAr) at the C-4 position. nih.gov The carbon atom at this position is more susceptible to nucleophilic attack compared to the C-2 position. nih.gov This regioselectivity is a well-documented phenomenon in the chemistry of 2,4-dichloroquinazolines and related compounds. nih.gov

The reaction of 4-chloroquinazolines with various amines is a widely employed strategy to generate 4-aminoquinazoline scaffolds, which are recognized as privileged structures in medicinal chemistry. nih.govnih.gov This substitution reaction is generally facile, particularly with electron-rich amines like primary aliphatic amines, which can react under mild conditions to produce 4-aminoquinazolines in moderate to good yields. nih.gov The reaction involves the displacement of the C-4 chlorine atom by the amine nucleophile. nih.gov

The general synthetic route for creating 4-amino-2-trifluoromethyl quinazoline derivatives involves a coupling reaction between this compound and a suitable amine. magtechjournal.com

A significant application of this compound is in the synthesis of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives. These compounds are synthesized by reacting the chloroquinazoline intermediate with various substituted anilines. nih.govresearchgate.netnih.gov This reaction is a key step in creating libraries of compounds for screening for potential biological activities. nih.govnih.gov For example, a series of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives were synthesized and evaluated for their anti-cancer properties. nih.govnih.gov

The synthesis typically involves a nucleophilic substitution reaction where the aniline derivative displaces the chlorine atom at the 4-position of the quinazoline ring. nih.govnih.gov

Table 1: Examples of Synthesized N-Aryl-2-trifluoromethyl-quinazoline-4-amine Derivatives

| Compound ID | Aniline Derivative Used | Resulting Derivative | Reference |

| 6a | Varies (specific aniline not detailed) | N-aryl-2-trifluoromethyl-quinazoline-4-amine | nih.gov |

| 8i | Varies (specific aniline not detailed) | N-aryl-2-trifluoromethyl-quinazoline-4-amine | nih.gov |

| 13a | Varies (specific aniline not detailed) | N-aryl-2-trifluoromethyl-quinazoline-4-amine | nih.gov |

The specific structures of the aryl groups for compounds 6a, 8i, and 13a are detailed within the cited research but are generalized here as examples of the class of compounds synthesized.

The versatility of the nucleophilic substitution reaction at the C-4 position allows for the introduction of a wide variety of amine-containing side chains, including those with extended aliphatic or functionalized chains. While the term "long chain" can be relative, the methodology supports the incorporation of diverse amine structures beyond simple anilines.

The synthesis of 4-amino-2-trifluoromethyl quinazoline derivatives has been accomplished through condensation, cyclization, chlorination, and subsequent coupling reactions starting from 2-aminobenzamide (B116534). magtechjournal.com This pathway allows for the introduction of various amine-based substituents at the C-4 position. magtechjournal.com For example, compounds designated as 5c , 6a , and 6b were synthesized, featuring different N-substituents, and subsequently evaluated for their inhibitory activities against various cell lines. magtechjournal.com The successful synthesis of these varied derivatives underscores the robustness of the nucleophilic substitution reaction for incorporating diverse amine functionalities. magtechjournal.com

Medicinal Chemistry and Biological Activity Studies of 4 Chloro 2 Trifluoromethyl Quinazoline Derivatives

Anticancer Activity

Derivatives of 4-Chloro-2-(trifluoromethyl)quinazoline are a subject of extensive research due to their significant antiproliferative activities across various cancer cell lines. The core structure is a key building block for synthesizing novel molecules that target fundamental pathways involved in cancer progression. A series of 4-amino-2-trifluoromethyl quinazoline (B50416) derivatives were synthesized and evaluated for their antitumor effects against several human cancer cell lines, including A549 (lung carcinoma), Hela (cervical cancer), K562 (chronic myelogenous leukemia), PC-3 (prostate cancer), and LNCaP (prostate cancer). magtechjournal.com

Initial screenings have shown that certain compounds from this class exhibit notable inhibitory activity. For instance, one derivative demonstrated an inhibition of 49.3% against the PC-3 cell line at a concentration of 5 µmol·L⁻¹. magtechjournal.com Further modifications, such as N-methylation of the amino group at the 4-position, led to significantly enhanced antitumor activities in specific cell lines, underscoring the importance of the substituent at this position for biological effect. magtechjournal.com The versatility of the quinazoline scaffold allows for structural modifications aimed at improving potency and selectivity, making it a cornerstone in the design of new anticancer agents. nih.gov

Inhibition of Tyrosine Kinases

A primary mechanism through which quinazoline derivatives exert their anticancer effects is the inhibition of protein tyrosine kinases. mdpi.comnih.gov These enzymes are crucial components of signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. The 4-anilinoquinazoline (B1210976) framework, which can be derived from this compound, is a well-established pharmacophore for targeting the ATP-binding site of various kinases. mdpi.comrsc.org

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that is frequently overexpressed or mutated in various solid tumors, including non-small cell lung cancer (NSCLC). nih.gov The 4-anilinoquinazoline scaffold is renowned for its ability to inhibit EGFR. mdpi.commdpi.com The introduction of a trifluoromethyl group at the C-2 position of the quinazoline ring is a strategy employed to potentially enhance this inhibitory activity. researchgate.net

Research into 4-phenoxyquinazoline (B3048288) derivatives has identified potent dual inhibitors of EGFR and other kinases. One such compound, H-22, demonstrated significant inhibitory function against both wild-type EGFR (EGFRWT) and the clinically important resistance mutant EGFRL858R/T790M. nih.gov Similarly, anilino quinazoline derivatives developed for PET imaging, F-MPG and OH-MPG, also showed high therapeutic efficacy against NSCLC cells, with IC₅₀ values in the low nanomolar range. rsc.org These findings highlight the potential of the substituted quinazoline core in overcoming EGFR-TKI resistance.

Table 1: EGFR Inhibition by Quinazoline Derivatives

| Compound | Target Kinase/Cell Line | IC₅₀ (nM) | Reference |

|---|---|---|---|

| H-22 | EGFRWT | 64.8 | nih.gov |

| H-22 | EGFRL858R/T790M | 305.4 | nih.gov |

| F-MPG | HCC827 (NSCLC) | 5.3 | rsc.org |

| OH-MPG | HCC827 (NSCLC) | 2.0 | rsc.org |

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that promotes cell survival and proliferation and is one of the most frequently activated pathways in human cancer. nih.govnih.gov Targeting this pathway is a key strategy in cancer therapy. Certain quinazoline derivatives have been designed to act as inhibitors of this pathway. For example, substituting the quinazoline scaffold with groups like 6-amino-4-(trifluoromethyl)pyridin-3-yl has been explored to achieve potent kinase inhibitory activity. nih.gov

Studies on related quinazolinedione derivatives have shown they can induce apoptosis by downregulating the phosphorylation of Akt (p-Akt), a central kinase in this pathway. nih.gov By inhibiting key components of this cascade, these compounds can effectively halt the pro-survival signals that drive tumor growth. This approach demonstrates the versatility of the quinazoline scaffold in targeting different nodes within the complex network of cancer cell signaling.

Werner (WRN) helicase is a key protein involved in maintaining genome stability, particularly in DNA replication and repair. nih.gov It has emerged as a promising target in certain cancers, especially those with microsatellite instability. A specific quinazoline derivative, identified as kzl052, has been shown to be a potent inhibitor of WRN helicase. nih.gov

This compound, which features the 2-(trifluoromethyl)quinazoline structure, exerts its anticancer effects by binding to the WRN protein and affecting its function. This leads to instability in the DNA replication forks, ultimately causing DNA damage and cell death in cancer cells. nih.gov Kzl052 displayed significant growth inhibition in prostate cancer cell lines PC3 and LNCaP, with IC₅₀ values in the sub-micromolar range. nih.gov This research provides a strong basis for targeting WRN helicase with quinazoline derivatives as a therapeutic strategy. nih.gov

Table 2: WRN Helicase Inhibition by kzl052

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| kzl052 | PC3 (Prostate Cancer) | 0.39 | nih.gov |

| kzl052 | LNCaP (Prostate Cancer) | 0.11 | nih.gov |

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in tumor cell proliferation, invasion, and metastasis. Amplification of the c-Met gene is a known mechanism of acquired resistance to EGFR inhibitors. nih.gov Consequently, developing dual inhibitors that target both EGFR and c-Met is a promising strategy to overcome this resistance.

Novel 4-phenoxyquinazoline derivatives have been synthesized with the aim of achieving this dual inhibition. mdpi.comnih.gov The compound H-22, in addition to its potent EGFR inhibition, was found to be a strong inhibitor of c-Met kinase. nih.gov This dual activity is critical for treating cancers that have developed resistance through c-Met pathway activation.

Table 3: c-Met Kinase Inhibition by Quinazoline Derivative H-22

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

|---|---|---|---|

| H-22 | c-Met | 137.4 | nih.gov |

Induction of Apoptosis in Cancer Cell Lines

A fundamental goal of cancer chemotherapy is to induce apoptosis, or programmed cell death, in malignant cells. nih.gov Derivatives of this compound have demonstrated the ability to trigger this process through various mechanisms.

The dual EGFR/c-Met inhibitor H-22 was shown to induce apoptosis in cancer cells and cause cell cycle arrest at the G2/M phase, which are classic hallmarks of effective anticancer agents. nih.gov Similarly, the WRN helicase inhibitor kzl052 was observed to promote cell death in prostate cancer cell lines. nih.gov Other related quinazolinedione derivatives have been found to induce apoptosis primarily through the intrinsic pathway, which involves the upregulation of tumor suppressor p53 and the pro-apoptotic protein caspase-9, along with the downregulation of the anti-apoptotic protein Bcl-2. nih.gov The capacity of these compounds to activate apoptotic pathways is directly linked to their cytotoxic efficacy and therapeutic potential.

Cell Cycle Arrest Mechanisms

The ability to halt the cell division cycle is a key mechanism for many anticancer agents. Several studies have demonstrated that derivatives of the broader quinazoline family can induce cell cycle arrest at various phases, pointing to their potential as anti-proliferative agents.

A novel quinazoline derivative, identified as 04NB-03, was found to induce cell cycle arrest at the G2/M phase in hepatocellular carcinoma (HCC) cells. nih.gov This effect was shown to be dependent on the accumulation of endogenous reactive oxygen species (ROS), as scavenging these ROS reversed the cell cycle arrest. nih.gov

In breast cancer cells (MCF-7), certain quinazolinone-based compounds have been shown to cause cell growth arrest at the G2/M phase. rsc.org Similarly, a series of morpholine-substituted quinazoline derivatives were found to inhibit cell proliferation by arresting the cell cycle in the G1 phase in A549, MCF-7, and SHSY-5Y cancer cell lines. rsc.org Other quinazolinone/chalcone hybrids also primarily caused cell cycle arrest in the G0/G1 and S phases. nih.gov Furthermore, a 6-nitro-4-substituted quinazoline derivative, compound 6c, was reported to cause cell cycle arrest at the G2/M phase in colon cancer cells. nih.gov

These findings collectively indicate that quinazoline derivatives can interfere with the cell cycle at different checkpoints (G1, S, and G2/M), a crucial mechanism for their anticancer effects. nih.govnih.govnih.gov The specific phase of arrest often depends on the substitution pattern of the quinazoline core and the type of cancer cell being targeted.

Anti-Proliferative Effects in Various Cancer Cell Lines

Derivatives of this compound have been evaluated for their anti-proliferative activity against a wide array of human cancer cell lines, demonstrating the broad-spectrum potential of this chemical scaffold.

One study synthesized a series of 4-amino-2-trifluoromethyl quinazoline derivatives and tested their effects on several cell lines. magtechjournal.com Notably, compound 5c showed an inhibitory value of 49.3% against the PC-3 (prostate cancer) cell line at a concentration of 5 µmol·L⁻¹. magtechjournal.com Additionally, compound 6a exhibited an inhibition rate higher than 50% against LNCaP (prostate cancer) and K562 (chronic myelogenous leukemia) cells, while compound 6b was similarly active against the PC-3 cell line. magtechjournal.com

Other research on related quinazoline derivatives has shown significant activity against the cell lines specified in the outline. For instance, a novel series of quinazoline derivatives demonstrated low micromolar cytotoxicity against MGC-803 (gastric cancer), MCF-7 (breast cancer), PC-9 (lung cancer), A549 (lung cancer), and H1975 (lung cancer) cells. nih.gov In that study, compound 18 was particularly potent against MGC-803 cells, with an IC₅₀ value of 0.85 μM. nih.gov

Further studies on different quinazoline-based compounds have reported notable anti-proliferative action:

A549, H1975, HepG-2: A series of 2-chloroquinazoline (B1345744) derivatives were evaluated against A549, NCI-H1975, and HepG2 (hepatocellular carcinoma) cell lines. One compound, 10b, showed potent activity with IC₅₀ values of 3.68 µM (A549), 10.06 µM (NCI-H1975), and 2.04 µM (HepG2). nih.gov

MCF-7, A549, HepG-2: Quinazoline derivatives carrying a substituted-sulfonamide moiety were synthesized, with compound 4d showing remarkable activity against MCF-7 (IC₅₀ = 2.5 µM), A549 (IC₅₀ = 5.6 µM), and HepG2 (IC₅₀ = 9 µM) cells. nih.gov

MCF-7, A549: Morpholine-substituted quinazolines also displayed significant cytotoxicity. Compound AK-10 was highly effective against MCF-7 cells (IC₅₀ = 3.15 µM) and A549 cells (IC₅₀ = 8.55 µM). rsc.org

HCT116: Quinazolinone compounds have been found to be effective in inducing apoptosis in the HCT-116 (colon cancer) cell line. nih.gov

The following table summarizes the anti-proliferative activity of various quinazoline derivatives against the specified cancer cell lines.

Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibition

PARP-1 is a key enzyme involved in DNA repair, and its inhibition is a validated strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways like BRCA mutations. Quinazoline and quinazolinone scaffolds have been successfully utilized to develop potent PARP-1 inhibitors. nih.gov

Researchers have designed and synthesized new quinazolinone derivatives with the 4-quinazolinone scaffold acting as a bioisostere for the phthalazinone core of the well-known PARP inhibitor, Olaparib. rsc.org In one such study, a series of compounds displayed inhibitory activities in the nanomolar range, with IC₅₀ values from 27.89 nM to 485.3 nM. rsc.org Compound 12c from this series was identified as the most potent, with an IC₅₀ of 27.89 nM, which is comparable to Olaparib (IC₅₀ = 30.38 nM). rsc.org

In another study focusing on quinoxaline-based derivatives as a bioisosteric scaffold, compounds also showed potent PARP-1 inhibition. nih.govnih.gov The most promising compounds, 8a and 5 , yielded IC₅₀ values of 2.31 nM and 3.05 nM, respectively, which were more potent than the reference Olaparib (IC₅₀ = 4.40 nM) in the same assay. nih.govnih.gov These results highlight that the quinazoline framework is a highly effective structural motif for designing potent PARP-1 inhibitors. nih.govnih.govresearchgate.net

Antimicrobial Activity

The quinazoline core is a versatile pharmacophore that also confers antimicrobial properties, with various derivatives showing efficacy against both bacteria and fungi. nih.gov

Antibacterial Efficacy

Quinazoline and quinazolinone hybrids are recognized for their antibacterial potential. nih.gov Studies have shown that quinazolinone derivatives exhibit bacteriostatic activity, particularly against Gram-negative bacteria. nih.govnih.gov For instance, certain compounds demonstrated acceptable activity against P. aeruginosa. nih.gov Other derivatives were effective against Gram-positive bacteria like B. subtilis and S. aureus at concentrations of 32 or 64 μg/ml. nih.gov

The inclusion of a trifluoromethyl group, a key feature of the parent compound, has been explored in other molecular scaffolds and shown to enhance antibacterial effects. In a study of trifluoromethyl-substituted chalcones, compound A3 was found to be significantly more active against the Gram-negative bacterium Escherichia coli than the standard drug benzyl (B1604629) penicillin. nih.gov Specifically, compound A3 showed a Minimum Inhibitory Concentration (MIC) of 51 µM against Staphylococcus aureus and was 7.64 times more active than benzyl penicillin against E. coli. nih.gov This suggests that the trifluoromethyl group is a favorable substituent for developing new antibacterial agents.

Antifungal Efficacy

Derivatives of quinazolinone have demonstrated notable antifungal activity. nih.gov In one screening, nearly all tested quinazolinone compounds showed good activity against the fungal strains Candida albicans and Aspergillus niger, with some derivatives being active at concentrations of 32 or 64 μg/ml. nih.gov These findings indicate that the compounds often have better fungistatic rather than fungicidal properties. nih.gov

Similar to the antibacterial findings, the trifluoromethyl group has been shown to be beneficial for antifungal activity. Chalcone derivatives containing a trifluoromethyl group, such as compound A3 , exhibited activity against fungal strains nearly equal to that of the standard drug fluconazole. nih.gov This underscores the potential of incorporating the 2-(trifluoromethyl)quinazoline structure in the design of novel antifungal agents.

Antioxidant Activity

Reactive oxygen species (ROS) are implicated in numerous diseases, and compounds with the ability to scavenge these free radicals have significant therapeutic potential. Quinazolinone derivatives have been identified as possessing noteworthy antioxidant properties. researchgate.net

Several studies have employed various assays to quantify this activity. Using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays, researchers have evaluated the antioxidant capacity of newly synthesized quinazolinone derivatives. nih.govnih.govmdpi.comresearchgate.net

One detailed study of 2-substituted quinazolin-4(3H)-ones found that the most potent radical scavenging activity was observed for dihydroxy-substituted derivatives. nih.gov Specifically, compounds 21e , 21g , and 21h showed excellent activity in the DPPH assay with EC₅₀ values of 7.5, 7.4, and 7.2 μM, respectively. nih.gov In the TEAC (Trolox Equivalent Antioxidant Capacity) CUPRAC assay, compound 21e exhibited the highest antioxidant capacity with a TEAC value of 3.46. nih.gov

Another study on 2-pentylquinazolin-4(3H)-one(thione) derivatives also reported antioxidant activity using both ABTS and DPPH methods. mdpi.com The results indicated that the antioxidant potency of Schiff base derivatives increased with electron-donating groups in the para-position of the aryl aldehyde hydrazone moiety. mdpi.com These findings confirm that the quinazolinone scaffold is a promising backbone for the development of potent antioxidant agents. nih.govnih.govmdpi.comresearchgate.net

Antidiabetic Activity

The inhibition of dipeptidyl peptidase-IV (DPP-IV) is a well-established therapeutic strategy for managing type 2 diabetes mellitus. nih.govresearchgate.net DPP-IV inhibitors work by preventing the degradation of incretin (B1656795) hormones, which play a crucial role in stimulating insulin (B600854) secretion and regulating blood glucose. researchgate.net The quinazoline and quinazolinone cores are features of potent DPP-IV inhibitors, including the FDA-approved drug linagliptin (B1675411). mdpi.com

Researchers have designed and synthesized novel series of quinazolinone derivatives as potential DPP-IV inhibitors. One study focused on spiro cyclohexane-1,2'-quinazoline derivatives, which were evaluated for their DPP-IV inhibitory activity. nih.gov Many of these compounds demonstrated significantly higher potency than the reference drug, linagliptin, with IC50 values in the sub-nanomolar range. nih.gov For instance, certain derivatives were found to be 102-103 times more active than linagliptin (IC50: 0.0005-0.0089 nM vs 0.77 nM). nih.gov

Another approach involved the synthesis of 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives. brieflands.com These compounds showed good inhibitory activity against the DPP-4 enzyme, with the morpholino-methyl substituted derivative at C-2 being the most potent in its series. brieflands.com Similarly, quinazolin-4-one clubbed thiazoline (B8809763) derivatives have also been developed and shown to have promising DPP-4 inhibitory activity. researchgate.net

Table 1: Antidiabetic Activity of Quinazoline Derivatives

| Compound Class | Target | Key Findings | Reference Drug (IC50) | Citation |

|---|---|---|---|---|

| Spiro cyclohexane-1,2'-quinazoline derivatives | DPP-IV | IC50 values ranging from 0.0005 to 0.0089 nM; 102-103 folds more active than reference. | Linagliptin (0.77 nM) | nih.gov |

| 2-({2-[(Dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives | DPP-IV | Good inhibition with IC50 values from 1.4621 to 6.7805 µM. | Sitagliptin (0.0236 µM) | brieflands.com |

| Quinazolin-4-one clubbed thiazoline derivatives | DPP-IV | Compound 4x showed the most promising result with an IC50 of 1.12 nM. | Linagliptin | researchgate.net |

Anti-Inflammatory Activity

Quinazoline derivatives have been extensively investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. nih.govacs.org COX-1 and COX-2 are key enzymes in the inflammatory pathway, responsible for the synthesis of prostaglandins. nih.gov

Several studies have focused on creating selective COX inhibitors based on the quinazoline scaffold. In one study, three series of 2,4,7-substituted quinazolines were synthesized and evaluated for their ability to inhibit COX-1 and COX-2. nih.govacs.org Eleven of these derivatives showed good to excellent inhibitory activity against COX-1, with seven compounds being completely selective for COX-1 over COX-2. nih.gov The most effective inhibitor from this series had an IC50 value of 64 nM, which is significantly lower than that of the reference drug ibuprofen (B1674241) (IC50 = 2.19 μM). nih.gov

Other research has explored quinazolinones conjugated with moieties like ibuprofen or indole (B1671886) acetamide (B32628) as selective COX-2 inhibitors. tandfonline.com These hybrid molecules exhibited superior COX-2 selectivity compared to celecoxib. tandfonline.com Additionally, new quinazolinone derivatives bearing thioamide linkers have been synthesized and shown to be potent inhibitors of Toll-like receptor 4 (TLR4) signaling, which is involved in inflammatory responses. rsc.org Compounds with a 4-chloro, 4-bromo, or 4-trifluoromethyl substitution on a phenyl ring attached to the thioamide showed significant activity. rsc.org

Table 2: Anti-Inflammatory Activity of Quinazoline Derivatives

| Compound Series | Target | Most Active Compound (IC50) | Comparison | Citation |

|---|---|---|---|---|

| 2,4,7-Substituted Quinazolines | COX-1 | 64 nM | More potent than Ibuprofen (2.19 µM) | nih.gov |

| Quinazolinones conjugated with Ibuprofen/Indole acetamide | COX-2 | Similar in vivo activity to Celecoxib | Showed superior inhibition of nitric oxide | tandfonline.com |

| Pyrazole-substituted quinazolinones | Inflammation | 65% inhibition (2-phenyl derivative) | More potent than Phenylbutazone (25%) | mdpi.com |

| 4-Nitrostyryl-substituted quinazolinone | Inflammation | 62.2–80.7% reduction in edema volume | Comparable to Ibuprofen | mdpi.com |

Antiparasitic Activity (e.g., Antimalarial, Antileishmanial)

The trifluoromethyl group is a key feature in several antiparasitic agents, and its incorporation into the quinazoline framework has yielded promising candidates for treating parasitic diseases like malaria and leishmaniasis. nih.govnih.gov

Antimalarial Activity: Derivatives of 2-trifluoromethyl and 2,8-bis(trifluoromethyl)quinoline (B3046767) have been assessed for their in vitro antimalarial activity against the chloroquine-sensitive D10 strain of Plasmodium falciparum. nih.gov Compounds with two trifluoromethyl groups generally showed slightly higher activity. nih.gov For example, 2,8-bis(trifluoromethyl) quinoline-4-(N4-ethyl-5-nitroimidazolo) methylene (B1212753) ketone and 2,8-bis(trifluoromethyl) quinoline-4-(5-pyrimidino) ketone displayed IC50 values of 4.8 and 5.2 µg/ml, respectively. nih.gov Further optimization of 2-anilino 4-amino substituted quinazolines has led to potent antimalarial agents with oral in vivo activity. acs.org

Antileishmanial Activity: A series of 2-(trifluoromethyl)benzo[b] nih.govmdpi.comnaphthyridin-4(1H)-ones, which are analogues of trifluoromethyl-substituted quinolones, were tested against Leishmania braziliensis and Leishmania mexicana. nih.gov L. mexicana was found to be more sensitive to these compounds. nih.gov Five of the derivatives showed moderate efficacy against L. mexicana promastigotes, with IC50 values between 9.65 and 14.76 µM. nih.gov Three of these also showed a response against amastigotes, with LD50 values from 19 to 24 µM. nih.gov In another study, N(6)-(ferrocenmethyl)quinazolin-2,4,6-triamine demonstrated activity against both promastigotes and intracellular amastigotes of L. mexicana with low cytotoxicity to mammalian cells. nih.gov

Table 3: Antiparasitic Activity of Quinazoline and Quinoline (B57606) Derivatives

| Compound Class | Parasite | Activity Metric | Value | Citation |

|---|---|---|---|---|

| 2,8-bis(trifluoromethyl) quinoline ketones | Plasmodium falciparum (D10) | IC50 | 4.8 - 5.2 µg/ml | nih.gov |

| N4-Benzyl-N2-[4-(trifluoromethyl)phenyl]quinazoline-2,4-diamine | Plasmodium falciparum | IC50 | --- | acs.org |

| 2-(Trifluoromethyl)benzo[b] nih.govmdpi.comnaphthyridin-4(1H)-ones | Leishmania mexicana (promastigote) | IC50 | 9.65 - 14.76 µM | nih.gov |

| 2-(Trifluoromethyl)benzo[b] nih.govmdpi.comnaphthyridin-4(1H)-ones | Leishmania mexicana (amastigote) | LD50 | 19 - 24 µM | nih.gov |

| N(6)-(ferrocenmethyl)quinazolin-2,4,6-triamine | Leishmania mexicana | --- | Active on promastigotes and amastigotes | nih.gov |

Antiviral Activity

Quinazoline and its derivatives have been explored for their potential as antiviral agents against a range of viruses. mdpi.com A study on 4-(4-aryl-1-piperazinyl)quinazolines and related compounds found that two derivatives, 8a and 8b, exhibited moderate anti-HIV-1 activity with EC50 values of 40.5 and 52.8 µmol/l, respectively. nih.gov

More recently, quinazolinone derivatives have shown potent activity against Zika virus (ZIKV) and Dengue virus. nih.gov One compound, in particular, inhibited ZIKV replication with an EC50 of 100 nM and was found to act by inhibiting the attachment or entry of the virus into host cells. nih.gov Myricetin derivatives containing a quinazolinone moiety have also been synthesized and evaluated for their antiviral activity against tobacco mosaic virus (TMV). nih.govacs.org The most promising of these compounds had a dissociation constant (Kd) value of 0.012 μM against the TMV coat protein, significantly better than the control agent ningnanmycin. nih.govacs.org

Table 4: Antiviral Activity of Quinazoline Derivatives

| Compound Series | Virus | Activity Metric | Value | Citation |

|---|---|---|---|---|

| 2-Aryl-1-(substituted 4-quinazolinyl)-1,4-dihydro-5-oxo-5H-1,3,4-benzotriazepines | HIV-1 | EC50 | 40.5 and 52.8 µmol/l | nih.gov |

| Di-substituted quinazolinone | Zika Virus (ZIKV) | EC50 | 100 nM | nih.gov |

| Myricetin-quinazolinone derivative (L11) | Tobacco Mosaic Virus (TMV) | Kd | 0.012 µM | nih.govacs.org |

| Quinazoline artemisinin (B1665778) hybrids | Cytomegalovirus (CMV) | EC50 | 0.15 - 0.21 μM | mdpi.com |

Human Carbonic Anhydrase (hCA) Inhibition

Human carbonic anhydrases (hCAs) are a family of enzymes involved in various physiological processes, and their inhibition is a therapeutic target for conditions like glaucoma. nih.gov Quinazolinone derivatives have been identified as effective inhibitors of several hCA isoforms. nih.govresearchgate.net

A series of quinazolinone analogs were synthesized and tested for their inhibitory activity against bovine carbonic anhydrase-II (bCA-II) and human carbonic anhydrose-II (hCA-II). nih.gov The compounds displayed moderate to significant inhibition, with IC50 values ranging from 8.9 to 67.3 μM for bCA-II and 14.0 to 59.6 μM for hCA-II. nih.gov Kinetic studies revealed that some of these compounds act as competitive inhibitors. nih.gov

Further research into S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamide derivatives showed potent and selective inhibition of tumor-associated hCA isoforms IX and XII. researchgate.net Some derivatives exhibited low nanomolar inhibitory constants (Ki) against hCA XII (7.5–9.6 nM). researchgate.net Another study on Schiff's bases derived from a quinazoline scaffold also reported potent inhibition of hCA II, IX, and XII, with Ki values in the nanomolar range, comparable to the standard inhibitor acetazolamide. researchgate.net

Computational and Theoretical Studies

Molecular Docking Investigations

Molecular docking is a computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor.

Molecular docking studies on derivatives of the 4-Chloro-2-(trifluoromethyl)quinazoline scaffold have revealed critical interactions with various protein targets, primarily kinases and tubulin, which are implicated in cancer. The quinazoline (B50416) scaffold often serves as the core binding element. For instance, in studies with receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), the quinazoline nucleus is observed to form key interactions within the ATP-binding pocket. nih.gov

Specific interactions documented for quinazoline derivatives include:

Hydrogen Bonding: The nitrogen atoms (N1 and N3) of the quinazoline ring are capable of forming hydrogen bonds with hinge region residues of kinases, such as Met769 in EGFR. nih.gov

Hydrophobic Interactions: The planar quinazoline ring system engages in extensive hydrophobic interactions with nonpolar amino acid residues like Ala719, Leu820, and Leu768 in EGFR, and with residues such as Alaβ250, Leuβ248, and Ileβ318 in the colchicine (B1669291) binding site of tubulin. nih.gov

Cation-Pi Interactions: The quinazoline scaffold can establish cation-pi interactions with the side chains of lysine (B10760008) residues, for example, Lys868 in VEGFR-2. nih.gov

Halogen Bonding: The chlorine atom at the C4 position can participate in halogen bonds or other electrostatic interactions, further stabilizing the ligand within the binding site. nih.gov

The trifluoromethyl group at the C2 position is particularly significant. It can enhance binding affinity by forming additional hydrogen and hydrophobic bonds with the target receptor. nih.gov Studies on N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives have shown that these molecules target the colchicine binding site of tubulin, with docking results indicating that hydrogen bonds reinforce their interactions within this pocket. researchgate.netnih.gov

| Protein Target | Interaction Type | Interacting Residues/Component | Reference |

|---|---|---|---|

| EGFR | Hydrogen Bonding | Met769 (hinge region) | nih.gov |

| EGFR | Hydrophobic Interaction | Ala719, Leu820, Leu768 | nih.gov |

| VEGFR-2 | Cation-Pi Interaction | Lys868 | nih.gov |

| Tubulin (Colchicine Site) | Hydrophobic Interaction | Alaβ250, Leuβ248, Leuβ252, Leuβ255, Ileβ318 | nih.gov |

| General Kinases | Hydrogen/Hydrophobic Bonds | Trifluoromethyl group | nih.gov |

Docking studies predict that the 4-anilinoquinazoline (B1210976) scaffold, a common derivative structure, orients itself in the ATP pocket of kinases in a manner similar to established inhibitors like erlotinib. nih.gov The quinazoline core typically occupies the adenine (B156593) region, while substituents at the C4 position project into adjacent pockets. nih.gov The trifluoromethyl group at C2 often enhances binding affinity, which is a measure of the strength of the interaction between the ligand and its target. nih.gov This enhancement is attributed to its ability to regulate the physicochemical properties of the compound and improve its fit within the binding site. nih.govresearchgate.net

The predicted binding affinity, often expressed as a docking score (e.g., in kcal/mol), helps in ranking potential drug candidates. For example, docking of certain quinazoline derivatives into the colchicine site of tubulin yielded favorable docking scores of -8.43 to -8.68 kcal/mol. nih.gov Similarly, investigations of 4-benzyloxy-2-trichloromethylquinazoline derivatives (a related structure) against Plasmodium falciparum Dihydrofolate Reductase-thymidylate Synthase (PfDHFR-TS) showed high predicted binding energies, indicating strong affinity. pandawainstitute.com

Molecular Dynamics Simulations

To supplement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed. These simulations model the movement of atoms and molecules over time, providing insights into the stability and conformational dynamics of the ligand-protein complex.

MD simulations performed on quinazoline derivatives complexed with target proteins have been used to assess the stability of the predicted binding poses. nih.gov Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein and ligand backbone atoms from their initial docked positions. A stable RMSD trend over the simulation time suggests that the ligand remains securely bound in the active site and the protein-ligand complex is stable. nih.gov

Root Mean Square Fluctuation (RMSF): This measures the flexibility of individual amino acid residues, highlighting which parts of the protein interact most dynamically with the ligand.

Solvent Accessible Surface Area (SASA): Changes in SASA can indicate how the ligand's binding affects the protein's exposure to the solvent, providing clues about the compactness of the complex. researchgate.net

Hydrogen Bond Analysis: MD simulations allow for the monitoring of hydrogen bonds throughout the simulation, revealing their stability and persistence, which is crucial for binding affinity. researchgate.net

For instance, MD simulations on quinoline (B57606) derivatives (a related heterocyclic system) complexed with viral protease showed comparable stability to reference inhibitors, confirming the integrity of the ligand-protein complex. researchgate.net Similarly, simulations on S-alkylated quinazolin-4(3H)-ones bound to EGFR and VEGFR2 have been used to monitor the dynamic conformational changes and stability of the complexes over time. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity.

For the quinazoline scaffold, the nature and position of substituents are critical determinants of biological activity. nih.gov

Trifluoromethyl (CF3) Group: The introduction of a CF3 group, particularly at the C2 position, is consistently reported to be beneficial for biological activity. nih.govresearchgate.net This group can increase lipophilicity, which may enhance membrane permeation, and improve metabolic stability. nih.gov Crucially, its electron-withdrawing nature and ability to act as a hydrogen bond acceptor can significantly enhance binding affinity with target proteins. nih.govresearchgate.net In one study, replacing an ethyl group with a trifluoromethyl group was explored to improve metabolic stability. acs.org

Chloro (Cl) Group: The chloro substituent at the C4 position is a key feature of the parent compound. Halogens like chlorine can form halogen bonds and other favorable contacts with receptors, contributing to binding affinity. nih.gov The reactivity of the C4-Cl bond is also synthetically important, allowing for the facile introduction of various amine-containing side chains (anilines, alkylamines, etc.) to generate extensive libraries of 4-aminoquinazoline derivatives. mdpi.comnih.gov

Substituents at C4: The biological activity of 4-aminoquinazoline derivatives is highly dependent on the nature of the amine substituent. In a series of nih.govpandawainstitute.comnih.govtriazolo[4,3-c]quinazolines, the cytotoxic activity varied significantly with different amines at the C4 position, with the order of activity being propylamine (B44156) > ethanolamine (B43304) > dimethylamine (B145610) > morpholine (B109124) > cyclohexylamine (B46788). nih.gov This suggests that increasing the bulk of the amine substituent can have a negative impact on activity. nih.gov

Substituents at C6/C7: The quinazoline core has shown tolerance for various substituents at the 6 and 7 positions. For example, introducing electron-donating groups like dimethoxy at these positions has been shown to increase the anticancer activity of some quinazoline derivatives. nih.gov

| Position | Substituent | Observed Effect | Reference |

|---|---|---|---|

| C2 | Trifluoromethyl (-CF3) | Enhances binding affinity, metabolic stability, and biological activity. | nih.govresearchgate.netacs.org |

| C4 | Chloro (-Cl) | Contributes to binding affinity; serves as a key synthetic handle for derivatization. | nih.govmdpi.com |

| C4 | Various Amines | Activity is sensitive to steric bulk; smaller amines can be more potent. | nih.gov |

| C6, C7 | Electron-donating groups (e.g., -OCH3) | Can increase biological activity. | nih.gov |

The specific placement of functional groups on the quinazoline ring system is crucial for optimal interaction with biological targets. nih.gov SAR studies have shown that even minor changes in the position of a substituent can lead to significant differences in activity.

For example, in 4-anilino-quinazoline derivatives, the substitution pattern on the aniline (B41778) ring itself is critical. nih.gov The positioning of functional groups on this phenyl ring dictates how it fits into the hydrophobic pockets of the target kinase. nih.gov Similarly, for 4-benzyloxy-2-trichloromethylquinazoline derivatives, the amino acid residues Leu46, Asp54, Ser111, and Thr185 were identified as playing a major role in ligand-receptor interactions, highlighting the importance of the ligand's functional groups being correctly positioned to interact with these specific residues. pandawainstitute.com

The difference in activity between various amine substitutions at C4 demonstrates a clear positional and structural effect. nih.gov The observation that propylamine leads to higher activity than the bulkier cyclohexylamine indicates a defined spatial constraint in the binding pocket that accommodates the C4 substituent. nih.gov This underscores the importance of the precise positioning and size of functional groups for achieving potent biological activity.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the structural or physicochemical properties of a series of compounds with their biological activities. nih.gov For quinazoline derivatives, QSAR models are instrumental in predicting their therapeutic potential and guiding the synthesis of more potent analogues. mendeley.com The development of a QSAR model involves establishing a mathematical relationship between descriptors of the molecules and their observed biological responses. mdpi.com

Key aspects of a QSAR study on this compound would include:

Descriptor Calculation: A wide range of descriptors would be calculated for each molecule in the series. These can be broadly categorized as:

2D Descriptors: These are derived from the two-dimensional representation of the molecule and include constitutional descriptors (e.g., molecular weight, number of atoms), topological descriptors (e.g., connectivity indices), and electronic descriptors (e.g., partial charges). nih.gov

3D Descriptors: These are calculated from the three-dimensional conformation of the molecule and include steric descriptors (e.g., molecular volume) and quantum chemical descriptors (e.g., HOMO and LUMO energies). nih.gov

Model Development: Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a mathematical equation is generated that links the most relevant descriptors to the biological activity. mdpi.com

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. mdpi.com

For this compound, the electron-withdrawing nature of both the chloro and trifluoromethyl groups would be significant descriptors in any QSAR model. nih.gov These groups can influence the molecule's electronic distribution, hydrophobicity, and ability to interact with biological targets. The trifluoromethyl group, in particular, is known to enhance metabolic stability and membrane permeation, which are crucial pharmacokinetic properties. nih.gov

A hypothetical QSAR model might reveal that the presence of a halogen at C4 and a trifluoromethyl group at C2 are critical for a specific biological activity. The model could then be used to predict the activity of new, unsynthesized quinazoline derivatives with different substituents at these positions, thereby prioritizing synthetic efforts. nih.gov

| QSAR Parameter | Description | Relevance to this compound |

| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | Influences solubility, permeability, and diffusion. |

| LogP (Octanol-Water Partition Coefficient) | A measure of the molecule's hydrophobicity. | Affects membrane permeability and distribution in the body. The chloro and trifluoromethyl groups significantly increase hydrophobicity. |

| Topological Polar Surface Area (TPSA) | The sum of the surfaces of polar atoms in a molecule. | Predicts drug transport properties, such as intestinal absorption and blood-brain barrier penetration. |

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Relate to the molecule's ability to donate or accept electrons, which is crucial for chemical reactivity and interaction with biological targets. |

| Dipole Moment | A measure of the separation of positive and negative charges in a molecule. | Influences intermolecular interactions, including binding to a receptor. |

In Silico ADME/Tox Predictions and Analysis

In silico ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are a vital component of early-stage drug discovery, helping to identify potential liabilities of a compound before significant resources are invested. actascientific.commdpi.com For this compound, various computational tools can be employed to forecast its pharmacokinetic and toxicological profiles.

ADME Predictions:

Studies on analogous quinazolinone structures suggest that compounds with this core scaffold can exhibit favorable ADME properties. actascientific.com

Absorption: Quinazoline derivatives are often predicted to have high gastrointestinal absorption, a desirable feature for orally administered drugs. actascientific.com

Distribution: The distribution of a drug throughout the body is influenced by factors such as plasma protein binding and its ability to cross biological membranes. The trifluoromethyl group in this compound can enhance membrane permeation. nih.gov

Metabolism: The quinazoline nucleus can be metabolized by cytochrome P450 (CYP) enzymes. In silico models can predict which specific CYP isozymes (e.g., CYP1A2, CYP2D6, CYP3A4) are likely to be inhibited or serve as substrates for the compound. actascientific.com

Excretion: Predictions can be made regarding the likely routes of elimination from the body, such as renal or biliary excretion.

Toxicity Predictions:

Computational tools like PreTOX-II can be used to predict various toxicological endpoints. researchgate.net

Hepatotoxicity: Some quinazolin-4-one analogues have been predicted to have some level of liver toxicity. actascientific.com

Mutagenicity: In silico systems can assess the potential of a compound to cause genetic mutations, often by flagging specific structural alerts. actascientific.com

Carcinogenicity: Predictions can be made regarding the long-term potential of a compound to cause cancer.

hERG Inhibition: The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical anti-target in drug development due to the risk of cardiac arrhythmias. In silico models can predict the likelihood of a compound blocking this channel. Some quinazolin-4-one analogues have been predicted to be non-blockers of the hERG K+ channel. actascientific.com

| Predicted Property | Typical Prediction for Quinazoline Scaffolds | Potential Influence of Substituents |

| Gastrointestinal Absorption | High actascientific.com | The lipophilicity imparted by the chloro and trifluoromethyl groups may further enhance absorption. |

| Blood-Brain Barrier (BBB) Penetration | Variable | Depends on specific physicochemical properties; TPSA is a key predictor. |

| CYP450 Inhibition | Potential for inhibition of specific isozymes (e.g., CYP1A, CYP2D6). actascientific.com | Specific interactions are highly dependent on the overall structure. |

| Hepatotoxicity | Potential for some level of toxicity. actascientific.com | The presence of halogens can sometimes be associated with idiosyncratic drug-induced liver injury. |

| Mutagenicity | Potential for some analogues to be mutagenic. actascientific.com | The overall structure is assessed for structural alerts associated with mutagenicity. |

| hERG Inhibition | Some analogues predicted as non-blockers. actascientific.com | The specific pharmacophore for hERG binding is complex and requires detailed modeling. |

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. nih.govmdpi.com For this compound, DFT calculations can provide deep insights into the mechanisms of its chemical reactions, particularly nucleophilic aromatic substitution (SNAr).

The SNAr reaction is fundamental to the functionalization of the quinazoline core. nih.gov In the case of precursors like 2,4-dichloroquinazoline (B46505), DFT calculations have been employed to explain the observed regioselectivity, where nucleophiles preferentially attack the C4 position over the C2 position. nih.gov This selectivity is crucial for the synthesis of specific 4-substituted quinazoline derivatives.

DFT studies on 2,4-dichloroquinazoline have revealed that:

LUMO Coefficients: The Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient on the C4 carbon atom compared to the C2 carbon. This indicates that the C4 position is more electrophilic and thus more susceptible to nucleophilic attack. nih.gov

Activation Energies: The calculated activation energy for the addition of a nucleophile to the C4 position is lower than that for the C2 position. This lower energy barrier provides a kinetic rationale for the preferential formation of the 4-substituted product. nih.gov

These theoretical findings are directly applicable to understanding the reactivity of this compound. The presence of the electron-withdrawing trifluoromethyl group at the C2 position would further deactivate this position towards nucleophilic attack by stabilizing the electron density in that region of the pyrimidine (B1678525) ring. Conversely, the chloro group at C4 remains a good leaving group, making this position the primary site for SNAr reactions.

The generally accepted mechanism for this type of SNAr reaction is a two-step addition-elimination process that proceeds through a negatively charged intermediate known as a Meisenheimer complex. nih.gov DFT calculations can model the energies of the starting materials, the transition states, the Meisenheimer intermediate, and the final products, providing a detailed energy profile of the reaction pathway.

| Computational Parameter | Significance in DFT Calculations | Application to this compound Reactivity |

| Geometry Optimization | Determines the most stable three-dimensional structure of the molecule. | Provides the foundational structure for all subsequent calculations. |

| Frontier Molecular Orbitals (HOMO/LUMO) | The HOMO is the highest energy orbital containing electrons, and the LUMO is the lowest energy orbital that is empty. The energy gap between them indicates chemical reactivity. semanticscholar.org | The shape and energy of the LUMO are particularly important for predicting the site of nucleophilic attack. nih.gov |

| Atomic Charges | Calculates the distribution of electron density on each atom. | Identifies electrophilic and nucleophilic centers within the molecule. The C4 carbon is expected to have a significant partial positive charge. nih.gov |

| Transition State Search | Locates the highest energy point along the reaction coordinate. | The energy of the transition state is used to calculate the activation energy of the reaction. |

By applying DFT methods, researchers can theoretically predict the most favorable reaction conditions (e.g., solvent, temperature) and the expected products when this compound is treated with various nucleophiles, thus guiding synthetic strategies.

Role As a Synthetic Intermediate and Building Block

Precursor for Complex Organic Molecules

4-Chloro-2-(trifluoromethyl)quinazoline serves as a fundamental starting material for the synthesis of a diverse range of more complex organic molecules. The reactivity of the chloro group at the 4-position allows for its displacement by various nucleophiles, providing a straightforward entry into a multitude of substituted quinazoline (B50416) derivatives. This reactivity is a key feature leveraged by chemists to introduce new functional groups and build molecular complexity.

A significant application of this compound is in the preparation of 4-amino-2-trifluoromethyl quinazoline derivatives. magtechjournal.com These compounds are of considerable interest in medicinal chemistry due to their potential as bioactive agents. The synthesis typically involves the condensation of this compound with a variety of amines. This nucleophilic aromatic substitution reaction is a common and effective method for creating a library of related compounds with different substituents at the 4-position. For instance, a series of novel anti-tumor quinazoline derivatives have been synthesized using this approach, starting from 2-aminobenzamide (B116534) and proceeding through a multi-step synthesis that includes chlorination to form the key 4-chloro intermediate. magtechjournal.com

Furthermore, the introduction of an aryl or heteroaryl amine at the 4-position can lead to the formation of N-aryl-2-trifluoromethyl-quinazoline-4-amine analogs. nih.gov These structures are often explored for their potential as inhibitors of various enzymes, such as tubulin polymerization, which is a target for anti-cancer therapies. nih.gov The trifluoromethyl group at the 2-position is known to enhance the metabolic stability and lipophilicity of the resulting molecules, which can improve their pharmacokinetic properties. pnrjournal.com

The versatility of this compound as a precursor is further highlighted by its use in the synthesis of compounds with potential antiviral activities. For example, it can be envisioned as a starting material for quinazoline derivatives that have shown inhibitory effects against viruses like MERS-CoV. nih.gov The general synthetic strategies often involve the reaction of the 4-chloroquinazoline (B184009) core with appropriate amine-containing fragments to generate the target molecules. nih.govscielo.br

The following table provides examples of complex organic molecules synthesized from this compound or its close analogs, showcasing its role as a versatile precursor.

| Starting Material Analogue | Reagents and Conditions | Product Class | Potential Application | Reference |

| 2-Amino-5-nitrobenzonitrile | 1. DMF-DMA, Toluene; 2. Acetic acid, Anilines; 3. Iron powder, NH4Cl, Isopropyl alcohol/Water; 4. Aldehydes, NaBH(OAc)3, Trifluoroacetic acid | 4-Anilino-6-aminoquinazoline derivatives | Anti-MERS-CoV | nih.gov |

| 2-Aminobenzamide | Condensation, Cyclization, Chlorination, Coupling | 4-Amino-2-trifluoromethyl quinazoline derivatives | Anticancer | magtechjournal.com |

| This compound | N-aryl amines | N-Aryl-2-trifluoromethyl-quinazoline-4-amine analogs | Tubulin Polymerization Inhibitors | nih.gov |

Role in Combinatorial Chemistry and Library Synthesis

The predictable and efficient reactivity of this compound makes it an ideal scaffold for combinatorial chemistry and library synthesis. The primary goal of these approaches is to rapidly generate a large number of structurally related compounds for high-throughput screening to identify new drug leads or compounds with other desired properties.

The synthesis of a "series" of N-aryl-2-trifluoromethylquinazoline-4-amine analogs is a prime example of how this building block is utilized in a manner akin to library synthesis. nih.gov By reacting this compound with a diverse collection of aryl amines, a library of compounds with varied substituents on the aryl ring can be quickly assembled. This allows for the systematic exploration of the structure-activity relationship (SAR), where the impact of different functional groups on the biological activity of the molecule can be assessed. nih.gov

Similarly, the generation of a series of 4-amino-2-trifluoromethyl quinazoline derivatives for anticancer screening demonstrates the utility of this compound in focused library design. magtechjournal.com Researchers can select a range of amines to introduce at the 4-position, thereby modulating the steric, electronic, and solubility properties of the final compounds. This systematic variation is crucial for optimizing the potency and selectivity of potential drug candidates.

The quinazoline scaffold itself is considered a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. nih.gov This inherent property, combined with the synthetic accessibility of derivatives from this compound, makes it a valuable component in the construction of chemical libraries aimed at discovering novel bioactive agents for a wide range of diseases. mdpi.comnih.gov

Development of Analogues and Homologues

The development of analogues and homologues of biologically active compounds is a fundamental strategy in medicinal chemistry to improve efficacy, selectivity, and pharmacokinetic properties. This compound serves as a key starting point for the rational design and synthesis of such analogues.

Once a lead compound containing the 2-(trifluoromethyl)quinazoline core is identified, chemists can systematically modify its structure to create analogues. For example, if a particular 4-anilino-2-(trifluoromethyl)quinazoline shows promising activity, analogues can be synthesized by introducing different substituents on the aniline (B41778) ring or by replacing the aniline with other aromatic or aliphatic amines. nih.gov This process helps in understanding the SAR and identifying the key structural features required for biological activity.